Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-
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Overview
Description
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyrrole ring. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of cyclohexanone with malononitrile in the presence of a base and a catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of environmentally friendly catalysts, are often applied to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile: Shares a similar core structure but with a different ring system.
2-amino-3-cyano-4H-chromene: Another heterocyclic compound with potential pharmacological properties.
Uniqueness
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62136-29-2 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c11-6-8-7-4-2-1-3-5-9(7)13-10(8)12/h13H,1-5,12H2 |
InChI Key |
QUXWHQACDVQASB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC(=C2C#N)N |
Origin of Product |
United States |
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